Antifungal agent 87

photodynamic therapy Trichophyton rubrum antifungal photosensitizer

Antifungal agent 87 is the only PDT photosensitizer combining a picomolar-range IC50 of 1 nM with experimentally verified keratin penetration of 50-70 µm. Unlike generic azoles, allylamines, or conventional porphyrin-based photosensitizers, this 2-butyl-5,8-dihydroxy-1,4-naphthalenedione derivative guarantees reproducible SAR benchmarks for onychomycosis drug development. Supplied at ≥98% purity, it enables high-throughput screening at minimal compound consumption.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Cat. No. B15563803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 87
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
InChIInChI=1S/C14H14O4/c1-2-3-4-8-7-11(17)12-9(15)5-6-10(16)13(12)14(8)18/h5-7,15-16H,2-4H2,1H3
InChIKeyGPLSKXLXZNWFLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 87 Procurement Guide: PDT Photosensitizer for Keratin-Targeted Onychomycosis Research


Antifungal agent 87 (CAS 692730-21-5) is a 2-butyl-5,8-dihydroxy-1,4-naphthalenedione derivative that functions as a photodynamic therapy (PDT) antifungal photosensitizer [1]. The compound belongs to the naphthazarine/naphthoquinone chemical class and exhibits light-activated antifungal activity upon irradiation at approximately 500 nm [1]. Its molecular formula is C₁₄H₁₄O₄ with a molecular weight of 246.26, and it is supplied as a research-use-only compound with typical purity ≥98% [2]. The primary published characterization appears in ACS Pharmacology & Translational Science (2023) as part of a series of henna-related naphthazarine photosensitizers developed for onychomycosis photodynamic therapy [1].

Why Generic Substitution of Antifungal Agent 87 Fails: Evidence-Based Differentiation from Other Antifungal Photosensitizers


Antifungal agent 87 cannot be substituted with generic antifungal photosensitizers or standard topical/systemic antifungal agents due to two quantifiable differentiating properties: (1) an exceptionally low PDT-IC₅₀ of 1 nM against Trichophyton rubrum, representing picomolar-range potency under light activation [1]; and (2) quantified keratin penetration of 50–70 μm in bovine hoof keratin membranes, a property absent from most antifungal photosensitizers that lack demonstrated keratin affinity [1]. Conventional antifungal agents such as azoles (e.g., fluconazole, itraconazole), allylamines (e.g., terbinafine), and other PDT photosensitizers (e.g., methylene blue, porphyrin derivatives) do not share this specific combination of sub-nanomolar PDT potency and experimentally verified keratin penetration depth. Substitution with structurally related 1,4-naphthalenedione derivatives without these validated metrics would compromise experimental reproducibility in keratin-rich infection models. The quantitative evidence below establishes the specific selection criteria for procurement decisions.

Antifungal Agent 87 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


PDT-IC₅₀ of 1 nM Against T. rubrum: Sub-Nanomolar Potency Differentiation from Conventional Photosensitizers

Antifungal agent 87 demonstrates a PDT-IC₅₀ of 1 nM against Trichophyton rubrum under photodynamic activation conditions [1]. In contrast, conventional antifungal PDT photosensitizers such as methylene blue typically exhibit PDT-MIC values in the micromolar range against dermatophytes. For context, methylene blue-mediated PDT against T. rubrum has been reported with MIC values ranging from 8–128 μg/mL (approximately 25–400 μM) depending on light dose and incubation conditions [2]. The ~1,000-fold to 10,000-fold difference in potency represents a quantifiable differentiation in photosensitizer efficiency. This extreme potency enables lower compound loading in experimental formulations and reduced dark toxicity concerns compared to high-concentration photosensitizer protocols.

photodynamic therapy Trichophyton rubrum antifungal photosensitizer onychomycosis

Quantified Keratin Penetration Depth of 50–70 μm: Validated Permeation into Keratinized Tissue Models

Antifungal agent 87 penetrates bovine hoof keratin membranes to a depth of 50–70 μm [1]. This represents a directly quantified metric of keratin affinity and permeation capability. Most antifungal photosensitizers (e.g., methylene blue, toluidine blue O, porphyrin derivatives) lack published keratin penetration depth measurements, and those that have been evaluated generally show poor penetration into dense keratin structures due to hydrophilicity or molecular size constraints . The 50–70 μm penetration depth is particularly relevant for onychomycosis research, as this depth reaches the ventral nail plate region where dermatophyte hyphae typically reside. This property distinguishes Antifungal agent 87 from photosensitizers that remain on the nail surface without meaningful tissue penetration.

keratin penetration onychomycosis drug delivery antifungal agent

Light Activation Wavelength of ~500 nm: Compatibility with Standard PDT Light Sources and Tissue Penetration

Antifungal agent 87 is activated by light at a wavelength of approximately 500 nm for localized antifungal effects [1]. This wavelength falls within the green light spectrum, which offers a practical balance between photosensitizer activation efficiency and tissue penetration. Compared to shorter-wavelength photosensitizers (e.g., those requiring UV-A activation at 320–400 nm) that exhibit limited tissue penetration and higher phototoxicity risk, or longer-wavelength photosensitizers (e.g., those activated at >650 nm) that may require specialized light sources, the ~500 nm activation wavelength of Antifungal agent 87 is compatible with widely available green LED and laser sources [2]. This operational compatibility reduces experimental setup complexity and equipment costs relative to photosensitizers requiring specialized or less accessible light sources.

photodynamic therapy light activation photosensitizer wavelength optimization

Structural Differentiation: 2-Butyl-5,8-Dihydroxy-1,4-Naphthalenedione Core vs. Other Naphthoquinone Antifungals

Antifungal agent 87 possesses the specific chemical structure 2-butyl-5,8-dihydroxy-1,4-naphthalenedione (CAS 692730-21-5), with molecular formula C₁₄H₁₄O₄ and molecular weight 246.26 . This specific substitution pattern—a butyl group at position 2 and dihydroxy groups at positions 5 and 8 on the 1,4-naphthalenedione core—differentiates it from other 1,4-naphthalenedione derivatives with reported antifungal activity. For comparison, 2-chloro-3-(substituted)-1,4-naphthalenedione derivatives have shown antifungal activity against Candida albicans with varying potency depending on substitution pattern, and 5,8-dihydroxy-1,4-naphthoquinone derivatives (naphthazarins) exhibit distinct photophysical properties based on substitution [1]. The specific 2-butyl-5,8-dihydroxy substitution pattern of Antifungal agent 87 is integral to its unique combination of sub-nanomolar PDT potency and keratin affinity; structurally similar naphthoquinones without this exact substitution pattern cannot be assumed to replicate these properties.

naphthoquinone structure-activity relationship antifungal agent medicinal chemistry

Antifungal Agent 87 Optimal Research Applications: Evidence-Validated Use Cases for Scientific Procurement


In Vitro Photodynamic Therapy (PDT) Studies Targeting Trichophyton rubrum Dermatophytosis

Antifungal agent 87 is optimally suited for in vitro PDT studies evaluating antifungal efficacy against Trichophyton rubrum, the primary causative agent of onychomycosis and dermatophytosis. The compound's PDT-IC₅₀ of 1 nM provides an exceptionally sensitive detection window for structure-activity relationship (SAR) studies, enabling researchers to distinguish subtle potency differences among naphthoquinone derivatives that would be undetectable with less potent photosensitizers [1]. Researchers should incorporate light activation at ~500 nm following compound incubation, with appropriate dark controls to confirm light-dependent activity. The sub-nanomolar potency reduces compound consumption per experiment, making this compound cost-effective for high-throughput screening applications despite its research-use-only status.

Ex Vivo Keratin Penetration and Nail Plate Permeation Model Development

Antifungal agent 87 provides a validated reference standard for developing and calibrating ex vivo keratin penetration assays. With a documented penetration depth of 50–70 μm in bovine hoof keratin membranes [1], the compound serves as a benchmark positive control for evaluating novel antifungal formulations or drug delivery systems targeting keratinized tissues. Researchers can use this compound to validate assay sensitivity, establish baseline penetration kinetics, and compare penetration enhancer efficacy. This application is particularly relevant for onychomycosis drug development programs where transungual delivery represents a critical barrier to therapeutic efficacy.

Naphthoquinone-Based Photosensitizer Structure-Activity Relationship (SAR) Studies

Antifungal agent 87, with its defined 2-butyl-5,8-dihydroxy-1,4-naphthalenedione structure, serves as a reference compound for SAR studies investigating how 2-position alkyl chain length and hydroxy substitution pattern influence PDT potency and keratin affinity in naphthazarine photosensitizers [1]. Medicinal chemistry teams can use this compound as a benchmark against which newly synthesized naphthoquinone derivatives are compared, leveraging the published PDT-IC₅₀ and penetration metrics as baseline performance thresholds. The compound's commercial availability with defined purity (≥98%) ensures reproducible SAR comparisons across laboratories.

Comparative PDT Photosensitizer Profiling and Benchmarking Studies

Antifungal agent 87 offers a defined, high-potency reference point for comparative studies evaluating novel antifungal photosensitizers. Its combination of quantified PDT-IC₅₀ (1 nM), validated keratin penetration (50–70 μm), and defined activation wavelength (~500 nm) [1] enables rigorous head-to-head comparisons with other PDT agents. Researchers can use this compound as a positive control to establish assay dynamic range, as the sub-nanomolar potency provides a high-sensitivity benchmark that exposes limitations in photosensitizers requiring micromolar concentrations for detectable activity.

Technical Documentation Hub

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